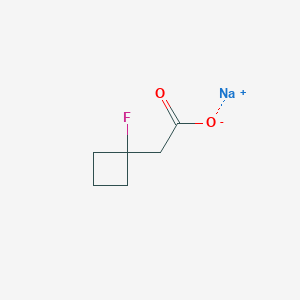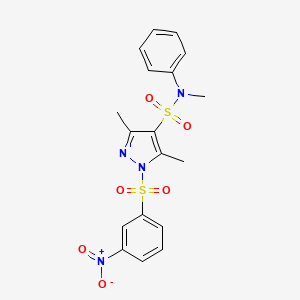
N,3,5-trimethyl-1-(3-nitrobenzenesulfonyl)-N-phenyl-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N,3,5-trimethyl-1-(3-nitrobenzenesulfonyl)-N-phenyl-1H-pyrazole-4-sulfonamide, also known as TNP-470, is a synthetic compound that has been extensively researched for its potential use as an anti-cancer drug. TNP-470 belongs to a class of compounds known as fumagillin analogs, which are derived from a natural antibiotic produced by the fungus Aspergillus fumigatus.
Scientific Research Applications
Carbonic Anhydrase Inhibitors
Sulfonamide compounds, including derivatives similar to N,3,5-trimethyl-1-(3-nitrobenzenesulfonyl)-N-phenyl-1H-pyrazole-4-sulfonamide, have shown strong inhibition of human carbonic anhydrases, which are therapeutically relevant. This inhibition is crucial for developing treatments for conditions like glaucoma, edema, and certain neurological disorders. The primary sulfonamide functionality facilitates the construction of [1,4]oxazepine rings, acting as a prosthetic group for enzyme binding (Sapegin et al., 2018).
Antimycobacterial Activity
Derivatives of sulfonamide have been optimized for the treatment of Mycobacterium tuberculosis, showing promising antimycobacterial activity with low cytotoxicity. This indicates their potential as part of combination regimens for treating tuberculosis (Chen et al., 2021).
Anticancer and Radiosensitizing Properties
Novel series of sulfonamide derivatives have been synthesized and tested for their in-vitro anticancer activity, showing higher activity than doxorubicin in certain cases. These compounds have also been evaluated for their ability to enhance the cell-killing effect of γ-radiation, highlighting their potential as radiosensitizers in cancer treatment (Ghorab et al., 2015).
Antimicrobial Activity
Sulfonamides synthesized from key starting materials have exhibited significant in vitro antimicrobial activities against a variety of bacterial and fungal strains. This suggests their utility in addressing microbial resistance and developing new antimicrobial agents (Thach et al., 2020).
Carbonic Anhydrase and Acetylcholinesterase Inhibitors
Sulfonamide derivatives have been synthesized to act as inhibitors for human carbonic anhydrase isoenzymes and acetylcholinesterase enzyme, with low cytotoxicity and promising inhibitory potencies. This dual inhibition capacity can be vital in designing drugs for treating diseases like glaucoma, epilepsy, and Alzheimer's disease (Ozmen Ozgun et al., 2019).
properties
IUPAC Name |
N,3,5-trimethyl-1-(3-nitrophenyl)sulfonyl-N-phenylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O6S2/c1-13-18(30(27,28)20(3)15-8-5-4-6-9-15)14(2)21(19-13)29(25,26)17-11-7-10-16(12-17)22(23)24/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKRYWLQIMGEDIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])C)S(=O)(=O)N(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


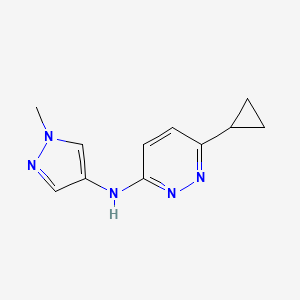
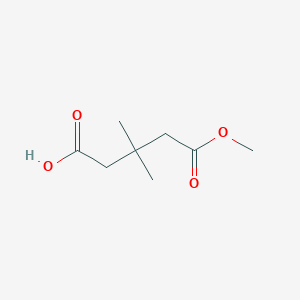

![N-Methyl-N-[2-[2-(3-methylphenyl)propylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2978934.png)
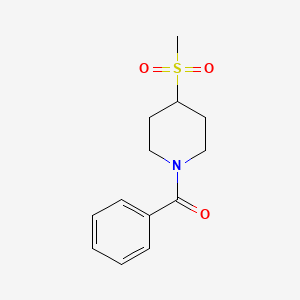
![4-allyl-5-[1-(4-chloro-2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2978939.png)

![Ethyl 2-({[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)benzoate](/img/structure/B2978943.png)
![2-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B2978944.png)
![N-benzyl-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2978946.png)
![methyl 2-(3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamido)benzoate](/img/structure/B2978948.png)
![N-(3-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2978951.png)
